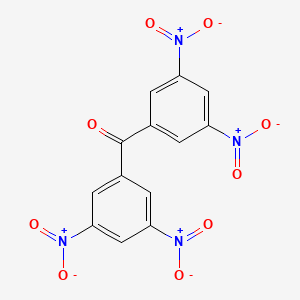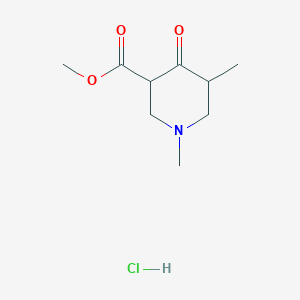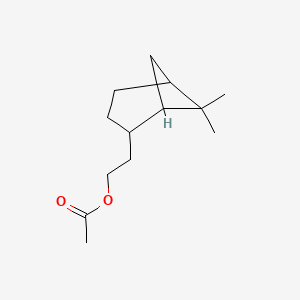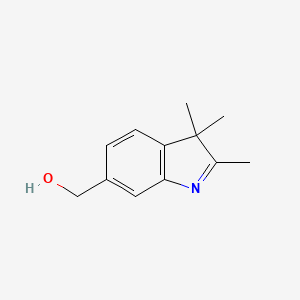
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes a hydroxymethyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 2,3,3-trimethylindole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can also be considered to minimize the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-2,3,3-trimethyl-3H-indole or 6-carboxy-2,3,3-trimethyl-3H-indole.
Applications De Recherche Scientifique
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities, is ongoing.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole include other hydroxymethyl-substituted indoles and trimethylindoles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in the position and nature of substituents on the indole ring. For example:
6-hydroxymethylindole: Lacks the additional methyl groups, which can affect its steric and electronic properties.
2,3,3-trimethylindole: Lacks the hydroxymethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in the combination of the hydroxymethyl group and the trimethyl substitution pattern, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(2,3,3-trimethylindol-6-yl)methanol |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-5-4-9(7-14)6-11(10)13-8/h4-6,14H,7H2,1-3H3 |
Clé InChI |
FEQPNZLDTDFOKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C1(C)C)C=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
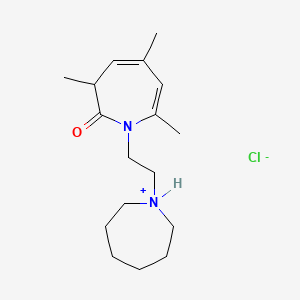
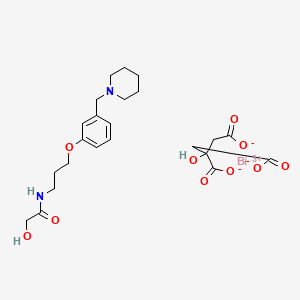

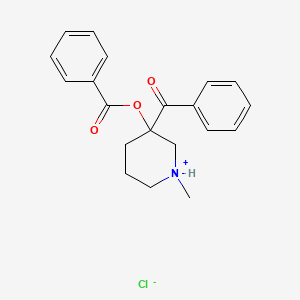
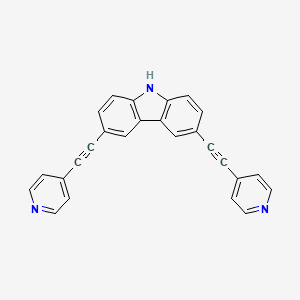
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

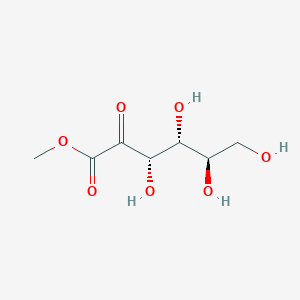
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
